molecular formula C14H16N4O2 B5120618 3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one

3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B5120618
M. Wt: 272.30 g/mol
InChI Key: RDLCCYPYUDPUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one is a complex organic compound with a unique structure that combines a benzotriazinone core with a piperidinoethyl side chain

Preparation Methods

The synthesis of 3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzotriazinone core, followed by the introduction of the piperidinoethyl side chain. Reaction conditions may vary, but common methods involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets within biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

3-(2-oxo-2-piperidinoethyl)-1,2,3-benzotriazin-4(3H)-one can be compared with other similar compounds, such as:

    2-[(2-oxo-2-piperidinoethyl)sulfanyl]benzoic acid: This compound shares a similar piperidinoethyl side chain but has a different core structure.

    3-(2-oxo-2-piperidinoethyl)coumarin: Another compound with a piperidinoethyl side chain, but with a coumarin core instead of a benzotriazinone core.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-13(17-8-4-1-5-9-17)10-18-14(20)11-6-2-3-7-12(11)15-16-18/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLCCYPYUDPUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.